molecular formula C12H17ClO2S B1622426 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride CAS No. 70823-04-0

4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride

Cat. No. B1622426
Key on ui cas rn: 70823-04-0
M. Wt: 260.78 g/mol
InChI Key: HZWYWYSLHBTTRW-UHFFFAOYSA-N
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Patent
US04218476

Procedure details

85 ml Chlorosulphonic acid (1.3 mole) was added to a mixture of 81 g (0.5 mole) 3,5 -dimethyl-tert.-butylbenzene at 0± 2° C. The reaction mixture was stirred at 0° C. for 1.5 hours, poured on ice and the layers were separated. The organic layer was washed with water, sodium bicarbonate, and water and was then dried with sodium sulphate. The solvent was removed in vacuum giving pale-yellow crystals of the title compound, m.p. 65° C.
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][C:7]1[CH:8]=[C:9]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:10]=[C:11]([CH3:13])[CH:12]=1>>[C:14]([C:9]1[CH:8]=[C:7]([CH3:6])[C:12]([S:2]([Cl:1])(=[O:5])=[O:3])=[C:11]([CH3:13])[CH:10]=1)([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
85 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
81 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)C(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured on ice
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water, sodium bicarbonate, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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